molecular formula C10H18O2 B14733228 7,9-Dimethyl-6,10-dioxaspiro[4.5]decane CAS No. 6413-22-5

7,9-Dimethyl-6,10-dioxaspiro[4.5]decane

Cat. No.: B14733228
CAS No.: 6413-22-5
M. Wt: 170.25 g/mol
InChI Key: MLRVHGZYWWKPPB-UHFFFAOYSA-N
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Description

7,9-Dimethyl-6,10-dioxaspiro[4.5]decane is a bicyclic spiro compound characterized by a central spiro carbon connecting two oxygen-containing rings: a tetrahydrofuran (6-membered) and a dioxane (5-membered) ring. The methyl substituents at positions 7 and 9 contribute to its steric and electronic properties. Its molecular formula is C₁₀H₁₈O₂, with a molecular weight of 170.25 g/mol, and it is synthesized via stereoselective methods to control spiro center chirality .

Properties

CAS No.

6413-22-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

7,9-dimethyl-6,10-dioxaspiro[4.5]decane

InChI

InChI=1S/C10H18O2/c1-8-7-9(2)12-10(11-8)5-3-4-6-10/h8-9H,3-7H2,1-2H3

InChI Key

MLRVHGZYWWKPPB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC2(O1)CCCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dimethyl-6,10-dioxaspiro[4.5]decane typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with specific reagents. One method involves reacting 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamine in ethanol to form an intermediate compound. This intermediate can then be further reacted with 2-methylbenzenamine or 3-methylbenzenamine to yield the desired spirocyclic compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the spirocyclic structure.

Scientific Research Applications

7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism by which 7,9-Dimethyl-6,10-dioxaspiro[4.5]decane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context in which the compound is used. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Spiro compounds with the [4.5]decane framework exhibit diverse biological and physicochemical properties depending on heteroatom composition, substituents, and stereochemistry. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Heteroatoms Substituents Molecular Formula Molecular Weight (g/mol) Natural/Synthetic Key Applications/Properties References
7,9-Dimethyl-6,10-dioxaspiro[4.5]decane 2 O C7/C9-CH₃ C₁₀H₁₈O₂ 170.25 Synthetic Intermediate for pharmaceuticals
1,6-Dioxaspiro[4.5]decane 2 O None C₈H₁₄O₂ 158.20 Natural Found in spirastrellolide F, calyculin A
1,6,9-Trioxaspiro[4.5]decane 3 O Additional O at C9 C₈H₁₄O₃ 158.20 Synthetic Antibiotic/anticancer research
6,10-Dioxaspiro[4.5]decane-7,9-dione 2 O C7/C9 ketones C₈H₁₀O₄ 170.16 Synthetic Crystallography, photophysical studies
8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione 2 O C8-Ph, C7/C9 ketones C₁₄H₁₄O₄ 246.26 Synthetic Material science intermediates
6,9-Diazaspiro[4.5]decane dihydrochloride 2 N None C₈H₁₆N₂·2HCl 221.14 Synthetic Pharmaceutical building block
Pinnaic acid (6-azaspiro[4.5]decane) 1 N, 2 O Taurine moiety C₁₇H₂₉NO₅S 367.48 Natural (marine) Anti-inflammatory, neuroprotective

Physical Properties

  • Melting Points: 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione: 73–74°C 6,10-Dioxaspiro[4.5]decane-7,9-dione: Not reported, but derivatives like 8-phenyl variant melt at ~162°C .
  • Stability : Spiroketals with methyl groups (e.g., 7,9-dimethyl) show enhanced steric protection against hydrolysis compared to ketone-containing analogs .

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